2-Methyl-9-propyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-9-propyl-9H-purin-6-amine is a purine derivative with the molecular formula C9H13N5. This compound is part of the purine family, which is known for its significant biological roles, including being a component of nucleic acids. The structure of this compound consists of a purine ring substituted with a methyl group at the 2-position and a propyl group at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9-propyl-9H-purin-6-amine can be achieved through various methods. One common approach involves the alkylation of purine derivatives. For instance, starting with 6-chloropurine, the compound can be alkylated using methyl and propyl halides under basic conditions to introduce the methyl and propyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9-propyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding purine N-oxides, while reduction can produce various reduced purine derivatives .
Scientific Research Applications
2-Methyl-9-propyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-aminopurine: Similar in structure but with a chlorine atom at the 2-position instead of a methyl group.
9-Propyl-9H-purin-6-amine: Lacks the methyl group at the 2-position.
2,6,9-Trisubstituted purines: These compounds have additional substitutions at the 6-position
Uniqueness
2-Methyl-9-propyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63555-28-2 |
---|---|
Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-9-propylpurin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-3-4-14-5-11-7-8(10)12-6(2)13-9(7)14/h5H,3-4H2,1-2H3,(H2,10,12,13) |
InChI Key |
GOQYECBHJWMUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.